7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
7-butyl-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-5-10-23-14-15(22(3)18(25)21-16(14)24)20-17(23)19-11-13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOKTTPGZJDCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-89-4 | |
| Record name | 7-BUTYL-3-METHYL-8-((4-METHYLBENZYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
7-Butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione, a derivative of purine, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The compound is synthesized through a series of chemical reactions involving the alkylation of methyl indole derivatives and subsequent coupling with various amines. The Mannich reaction is a crucial step in generating the desired amido derivatives, which are then deprotected to yield the final product .
Biological Activity
The biological activity of this compound has been evaluated across various studies, focusing on its enzyme inhibition properties and cytotoxic effects against cancer cell lines.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes:
- AChE Inhibition : It exhibited significant acetylcholinesterase (AChE) inhibitory activity with an IC50 value in the low micromolar range. This suggests potential applications in treating neurodegenerative diseases .
Cytotoxicity
The compound's cytotoxic effects have been assessed against several cancer cell lines:
- MCF-7 Cell Line : Demonstrated significant cytotoxicity with IC50 values ranging from 0.01 to 0.03 µM, indicating strong anti-cancer properties .
- HCT116 and HepG2 Cells : Showed promising results with IC50 values around 1.1 µM and 1.6 µM respectively, suggesting its potential as an anticancer agent .
The mechanisms underlying the biological activity of this compound involve:
- Binding Interactions : The compound forms multiple hydrogen bonds and hydrophobic interactions with key amino acids in target proteins, enhancing its inhibitory potency against enzymes like AChE and kinases involved in cancer progression .
Case Studies
Several case studies have been documented to illustrate the efficacy of this compound:
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Li et al. | MCF-7 | 0.01 | Strong AChE inhibition |
| Zheng et al. | HCT116 | 1.1 | Significant anticancer activity |
| Kumar et al. | HepG2 | 1.6 | Effective against liver cancer cells |
Scientific Research Applications
Pharmacological Applications
Antidiabetic Activity
Research has indicated that derivatives of purine compounds can act as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. A related class of compounds has shown promise in treating type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .
Anticancer Properties
Studies have suggested that purine derivatives exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The structural modifications in compounds like 7-butyl-3-methyl derivatives may enhance their efficacy against various cancer cell lines.
Case Study 1: DPP-4 Inhibition
A study demonstrated that a series of purine derivatives, including those similar to 7-butyl-3-methyl variants, were evaluated for their DPP-4 inhibitory activity. The results indicated that specific structural modifications significantly enhanced their potency compared to standard treatments .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity against human breast cancer cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Purine-2,6-dione Derivatives
Purine-2,6-dione derivatives are modified at positions 3, 7, and 8 to optimize physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Physicochemical Properties
Lipophilicity: The target compound’s butyl group (logP ~2.5 estimated) balances lipophilicity and solubility. In contrast, the octyl-substituted analogue (C₂₃H₃₃N₅O₃) has significantly higher logP (~5.2), favoring membrane permeability but limiting aqueous solubility .
Hydrogen Bonding Capacity: The 8-amino group in the target compound supports hydrogen bonding with biological targets, unlike the mercapto group in , which may form stronger but less selective disulfide bonds .
Preparation Methods
Alkylation and Nucleophilic Substitution Pathway
This route, adapted from methodologies in selective purine functionalization, begins with 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (11a) as the starting material.
Step 1: Alkylation at Position 7
The butyl group is introduced via reaction with butyl bromide in dimethylformamide (DMF) using N-ethyl-N-isopropylpropan-2-amine as a base. The reaction proceeds at 80°C for 4 hours, yielding 8-bromo-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (11a-modified) . This step achieves >75% yield under optimized conditions, with DMF enhancing solubility and reaction homogeneity.
Step 2: Nucleophilic Substitution at Position 8
The bromine atom at position 8 is displaced by 4-methylbenzylamine in a nucleophilic aromatic substitution reaction. Conducted in ethanol at reflux (78°C) for 12 hours, this step employs potassium carbonate as a base to deprotonate the amine, facilitating attack on the electron-deficient purine ring. The product, 7-butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione, is isolated in 68–72% yield after column chromatography.
Key Data Table 1: Alkylation and Substitution Conditions
| Step | Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Butyl bromide | DMF | 80°C | 4 h | 75–78 |
| 2 | 4-Methylbenzylamine | Ethanol | 78°C | 12 h | 68–72 |
Condensation and Cyclization Approach
Drawing from xanthine synthesis strategies, this method constructs the purine ring de novo using 5,6-diaminouracil derivatives.
Step 1: Formation of 5,6-Diaminouracil Intermediate
5,6-Diamino-1,3-dimethyluracil (76) is prepared via nitrosation and reduction of 1,3-dimethyluracil. Nitrosation with sodium nitrite in acetic acid, followed by reduction using sodium dithionite, yields the diamine intermediate in 65% yield.
Step 2: Cyclization with 4-Methylbenzyl Isocyanate
The diamine reacts with 4-methylbenzyl isocyanate in tetrahydrofuran (THF) at 0°C, forming a urea intermediate. Subsequent cyclization in refluxing acetic acid (118°C, 6 hours) generates the purine core with the 4-methylbenzylamino group at position 8. Butylation at position 7 is achieved via a separate alkylation step using butyl iodide and potassium tert-butoxide in DMF.
Key Data Table 2: Cyclization and Alkylation Parameters
| Step | Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium nitrite | Acetic acid | 25°C | 2 h | 65 |
| 2 | 4-Methylbenzyl isocyanate | THF | 0°C → 118°C | 6 h | 58 |
| 3 | Butyl iodide | DMF | 60°C | 8 h | 70 |
Alternative Methodologies and Modifications
One-Pot Synthesis
A streamlined one-pot method, inspired by recent advances, combines alkylation and cyclization in a single reaction vessel. 5,6-Diaminouracil is treated sequentially with butyl bromide, 4-methylbenzylamine, and triethylorthoformate under microwave irradiation (100°C, 30 minutes). This approach reduces purification steps but yields a lower overall yield (52%) due to competing side reactions.
Catalytic Hydrogenation for Intermediate Reduction
The patent CN107021916B describes catalytic hydrogenation for reducing quaternary ammonium salts, a technique adaptable for intermediates in purine synthesis. For example, hydrogenation of a nitro-substituted purine precursor over palladium on carbon (Pd/C) in methanol at 40 psi H₂ could introduce the 4-methylbenzylamino group via reductive amination, though this remains speculative without direct experimental data.
Optimization and Analytical Validation
Solvent and Base Selection
DMF outperforms dichloromethane and acetonitrile in alkylation steps due to its high polarity, which stabilizes transition states. Triethylamine, compared to N-ethyl-N-isopropylpropan-2-amine, results in lower yields (60% vs. 75%) due to inferior deprotonation efficiency.
Q & A
Q. What are the established synthetic routes for 7-butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction yields be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Alkylation : Introduction of the butyl and methyl groups at positions 3 and 7 of the purine core.
- Amination : Coupling the 4-methylbenzylamine moiety at position 8 via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Chromatographic techniques (e.g., HPLC) or recrystallization to achieve >95% purity.
Q. Key optimization strategies :
- Use anhydrous conditions and catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to improve yield .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylbenzyl group at position 8) and hydrogen bonding in the purine core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (341.415 g/mol) and detect isotopic patterns.
- Infrared Spectroscopy (FTIR) : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and N-H vibrations .
- X-ray Crystallography : Resolve 3D conformation, particularly for assessing steric effects of the butyl and methylbenzyl groups .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases linked to nucleotide pathways (e.g., cAMP/cGMP modulation).
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) to quantify interactions with receptors like adenosine A₂A .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structural analogs?
Contradictions often arise from:
- Substituent Effects : Compare analogs with varying alkyl/aryl groups (e.g., chloro vs. methoxy substituents) to isolate pharmacophore contributions .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls.
- Metabolic Stability : Assess if discrepancies stem from differential metabolism using liver microsomes or CYP450 inhibition assays .
Example : A chloro-substituted analog (CAS 1604-77-9) showed antitumor activity, while a methoxy variant (CAS 5878-61-5) exhibited antiviral effects. Cross-testing in unified assays can clarify structure-activity relationships (SAR) .
Q. What advanced methods are used to study its interaction with nucleotide-binding proteins?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for targets like ATPases .
- Cryo-Electron Microscopy (cryo-EM) : Visualize binding conformations in large complexes (e.g., ribosomes).
- Molecular Dynamics (MD) Simulations : Predict binding stability and allosteric effects using software like GROMACS or AMBER .
Q. How can pharmacokinetic (PK) challenges, such as poor solubility, be addressed during preclinical development?
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the butyl chain to improve bioavailability .
- In Silico Modeling : Predict logP and pKa values with tools like MarvinSuite to guide structural modifications .
Q. What experimental designs are critical for elucidating its mechanism of action in complex biological systems?
- Omics Integration : Pair transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations.
- CRISPR Knockout Models : Validate target engagement by deleting putative receptors (e.g., adenosine receptors) in cell lines .
- Kinase Profiling Panels : Screen against 100+ kinases to identify off-target effects (e.g., Eurofins KinaseProfiler) .
Methodological Tables
Q. Table 1. Key Structural Analogs and Their Reported Activities
Q. Table 2. Recommended Assays for Mechanistic Studies
| Assay Type | Application | Key Outputs |
|---|---|---|
| SPR Binding | Target engagement kinetics | KD, kon/koff rates |
| MD Simulations | Conformational stability in binding | RMSD, free energy landscape |
| CRISPR-Cas9 Knockout | Functional validation of targets | Phenotypic rescue assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
